3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene
Description
3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the third position, a methoxyethyl group at the second position, and a nitro group at the fifth position on the thiophene ring
Properties
IUPAC Name |
3-bromo-2-(1-methoxyethyl)-5-nitrothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-4(12-2)7-5(8)3-6(13-7)9(10)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTRXEZAPGJHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(S1)[N+](=O)[O-])Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264125 | |
| Record name | 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887581-55-7 | |
| Record name | 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887581-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene typically involves multi-step organic reactions. One common method includes the bromination of 2-(1-methoxyethyl)-5-nitrothiophene. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, room temperature.
Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution, heated to reflux.
Major Products:
Substitution: Formation of 2-(1-methoxyethyl)-5-nitrothiophene derivatives.
Reduction: Formation of 3-amino-2-(1-methoxyethyl)-5-nitrothiophene.
Oxidation: Formation of 3-bromo-2-(1-carboxyethyl)-5-nitrothiophene.
Scientific Research Applications
3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and methoxyethyl group can also influence the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
2-Bromo-5-nitrothiophene: Lacks the methoxyethyl group, which may result in different reactivity and applications.
3-Bromo-2-(1-methoxyethyl)thiophene:
5-Bromo-2-(1-methoxyethyl)-3-nitrothiophene: Positional isomer with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene is unique due to the specific combination of substituents on the thiophene ring. The presence of both a bromine atom and a nitro group provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Biological Activity
3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a bromine atom, a nitro group, and a methoxyethyl side chain. These structural components contribute to its reactivity and biological activity.
| Component | Description |
|---|---|
| Bromine Atom | Enhances reactivity and potential for interactions with biological targets. |
| Nitro Group | Can undergo bioreduction, leading to reactive intermediates that may exhibit cytotoxic effects. |
| Methoxyethyl Group | Increases solubility and may influence binding affinity to molecular targets. |
The biological activity of 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The nitro group can be reduced to form reactive species that can modify proteins or nucleic acids, potentially leading to cytotoxicity or therapeutic effects.
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to cellular receptors, modulating signaling pathways.
Antimicrobial Properties
Research indicates that 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene exhibits antimicrobial activity against several pathogens. Preliminary studies have shown effectiveness against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). Studies demonstrate that it can inhibit cell proliferation, suggesting potential as an anticancer agent .
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various thiophene derivatives, 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene showed significant inhibitory activity against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as a lead compound in the development of new antibiotics .
Study 2: Anticancer Activity
A series of experiments were conducted on the effect of the compound on cancer cell lines. The results indicated that treatment with 3-Bromo-2-(1-methoxyethyl)-5-nitrothiophene resulted in reduced viability of HeLa cells by approximately 50% at a concentration of 25 µM after 48 hours . This suggests that further exploration into its mechanisms could yield valuable insights for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
